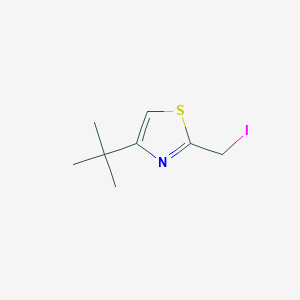

4-Tert-butyl-2-(iodomethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12INS |

|---|---|

Molecular Weight |

281.16 g/mol |

IUPAC Name |

4-tert-butyl-2-(iodomethyl)-1,3-thiazole |

InChI |

InChI=1S/C8H12INS/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4H2,1-3H3 |

InChI Key |

SUDRLWUKLJPSGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CI |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butyl 2 Iodomethyl 1,3 Thiazole and Analogous Iodomethyl Thiazole Derivatives

Retrosynthetic Analysis of the 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole Scaffold

A retrosynthetic analysis of 4-tert-butyl-2-(iodomethyl)-1,3-thiazole dictates a logical sequence for its construction. The most practical disconnection is the carbon-iodine bond, a common functional group interconversion (FGI). This leads to the precursor 4-tert-butyl-2-methyl-1,3-thiazole . The iodomethyl group can be installed in a final step via halogenation of the activated methyl group, which is analogous to benzylic halogenation. wikipedia.orgnih.gov

The thiazole (B1198619) ring itself is the next logical disconnection. The most robust and widely used method for thiazole synthesis is the Hantzsch thiazole synthesis. synarchive.com This approach disconnects the C(4)-C(5) and the S(1)-C(2) bonds, breaking the ring into two key synthons: a thioamide and an α-haloketone. For the synthesis of 4-tert-butyl-2-methyl-1,3-thiazole, this retrosynthetic step yields thioacetamide (B46855) and 1-halo-3,3-dimethyl-2-butanone (also known as α-halopinacolone). The tert-butyl group originates from the α-haloketone component, while the methyl group at the 2-position comes from the thioacetamide.

This two-step approach—Hantzsch cyclization followed by side-chain halogenation—represents the most direct and plausible pathway to the target compound.

Classical and Modern Approaches to 1,3-Thiazole Core Construction

The construction of the 1,3-thiazole ring is a well-established field in organic synthesis, with the Hantzsch synthesis being the preeminent method. nih.gov However, modern advancements have introduced alternative strategies, such as multi-component reactions, that offer increased efficiency and molecular diversity. nih.govnih.gov

The Hantzsch synthesis, first reported in 1887, is a versatile and reliable method for preparing a wide array of thiazole derivatives. synarchive.com The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species. researchgate.net

The core of the Hantzsch synthesis is the reaction between an α-haloketone and a thioamide or thiourea (B124793). nih.gov In the context of the target molecule, the required starting materials are 1-bromo-3,3-dimethyl-2-butanone and thioacetamide. The reaction is typically performed by heating the two components in a suitable solvent, such as ethanol. youtube.com

The versatility of this reaction allows for the synthesis of a diverse range of substituted thiazoles by simply varying the substitution patterns on the two primary reactants. For instance, using different α-haloketones allows for the introduction of various substituents at the C4 position of the thiazole ring, while different thioamides can be used to install a range of functionalities at the C2 position. The table below illustrates examples of the Hantzsch synthesis for preparing 2,4-disubstituted thiazoles.

| α-Haloketone | Thioamide/Thiourea | Resulting Thiazole Product | Reference |

|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | youtube.com |

| 2-Bromo-1-(4-halophenyl)ethan-1-one | Thioacetamide | 4-(4-Halophenyl)-2-methylthiazole | nih.gov |

| Ethyl bromopyruvate | Substituted Thioamides | Ethyl 2-substituted-thiazole-4-carboxylate | nih.gov |

| 1-Bromo-3,3-dimethyl-2-butanone | Thioacetamide | 4-tert-Butyl-2-methyl-1,3-thiazole | cymitquimica.com |

The mechanism of the Hantzsch thiazole synthesis is a well-understood sequence of reactions. youtube.com It commences with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide and forming an S-alkylated intermediate.

This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The subsequent tetrahedral intermediate then undergoes dehydration, typically under acidic or heated conditions, to eliminate a molecule of water. This final elimination step results in the formation of the aromatic 1,3-thiazole ring. youtube.com The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) for their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.gov Several MCR strategies have been developed for the synthesis of thiazole derivatives. iau.irrsc.org These reactions often combine three or more starting materials in a one-pot procedure to construct the thiazole core.

For example, a three-component reaction involving primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can yield highly substituted thiazoles under mild, solvent-free conditions. iau.ir Another approach utilizes the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in an aqueous medium to produce trisubstituted thiazoles. nih.gov While not directly applicable to the synthesis of the specific target compound 4-tert-butyl-2-(iodomethyl)-1,3-thiazole, these MCRs highlight the advanced methodologies available for creating libraries of diverse thiazole derivatives.

Phenacyl bromides (2-bromoacetophenones) are a classic and widely used class of α-haloketone precursors in the Hantzsch synthesis, leading to the formation of 4-arylthiazoles. tandfonline.com The principles governing their reactivity are directly applicable to other α-haloketones, including the aliphatic precursor required for the target molecule.

For the synthesis of 4-tert-butyl-2-(iodomethyl)-1,3-thiazole, the necessary α-halo-carbonyl precursor is 1-bromo-3,3-dimethyl-2-butanone . This compound contains the requisite tert-butyl group adjacent to the carbonyl and a bromine atom on the α-carbon, making it an ideal electrophilic partner for thioacetamide in the Hantzsch reaction. The synthesis of this and other α-haloketones can be achieved through the direct halogenation of the corresponding ketone (in this case, pinacolone).

The table below provides examples of various α-halo-carbonyl compounds used in thiazole synthesis, demonstrating the structural diversity achievable at the C4-position.

| α-Halo-carbonyl Precursor | Resulting C4-Substituent | Reference |

|---|---|---|

| Phenacyl bromide | Phenyl | tandfonline.com |

| Chloroacetone | Methyl | - |

| Ethyl bromopyruvate | Ethoxycarbonyl | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | (4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl) | nih.gov |

| 1-Bromo-3,3-dimethyl-2-butanone | tert-Butyl | - |

Electrophilic Intramolecular Cyclization in the Preparation of Iodomethyl Thiazolidinones

The synthesis of thiazolidinone rings can be achieved through electrophilic intramolecular cyclization, a process where an electrophile triggers the ring-closing reaction. In the context of preparing iodinated derivatives, an iodine source can serve as the key electrophile. This strategy, known as iodocyclization, simultaneously constructs the heterocyclic ring and installs the iodine atom.

The reaction typically proceeds by treating a suitably designed unsaturated precursor, such as an N-allylthiourea derivative, with an electrophilic iodine source (e.g., molecular iodine, I₂). The iodine molecule activates the carbon-carbon double bond in the allyl group, forming a cyclic iodonium (B1229267) ion intermediate. This intermediate is highly reactive and susceptible to nucleophilic attack. The sulfur atom of the thiourea moiety then acts as an intramolecular nucleophile, attacking one of the carbons of the former double bond. This ring-closing step results in the formation of the thiazolidinone ring and leaves an iodomethyl group appended to the newly formed heterocyclic structure. The regioselectivity of the nucleophilic attack determines the final position of the iodomethyl group. This method is advantageous as it builds complexity rapidly in a single, stereocontrolled step. While this approach is well-established for other heterocycles, its application provides a viable, though less common, route to iodomethyl-substituted thiazolidinones. nih.gov

Strategies for Introducing and Functionalizing the Iodomethyl Moiety

The introduction of the iodomethyl group onto a pre-formed thiazole ring is a critical step in the synthesis of compounds like 4-tert-butyl-2-(iodomethyl)-1,3-thiazole. This can be accomplished either by direct functionalization of a methyl group or by converting other halomethyl groups.

Direct Halogenation Methods at the 2-Methyl Position of the Thiazole Ring

Direct iodination of the methyl group at the 2-position of the thiazole ring presents a significant chemical challenge. Standard electrophilic iodination reagents that are effective for aromatic C-H bonds are generally unreactive toward the C-H bonds of an alkyl group. smolecule.com However, the protons on the 2-methyl group of a thiazole exhibit enhanced acidity compared to a standard alkyl group. This is due to the electron-withdrawing nature of the adjacent thiazole ring, which can stabilize a negative charge on the methyl carbon.

A feasible strategy to achieve direct iodination leverages this acidity in a two-step sequence.

Deprotonation: A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to abstract a proton from the 2-methyl group. This generates a potent nucleophilic carbanion intermediate.

Iodination: The resulting carbanion is then quenched by adding an electrophilic iodine source. Molecular iodine (I₂) is a common reagent for this purpose. The nucleophilic carbon attacks the iodine, displacing an iodide ion and forming the desired C-I bond to yield the 2-(iodomethyl)thiazole product.

This organometallic approach provides a direct route from a readily available 2-methylthiazole (B1294427) precursor to the desired iodinated product.

Iodination Techniques for Conversion of Other Halomethyl Groups (e.g., Chloromethyl)

A more common and highly efficient method for synthesizing 2-(iodomethyl)thiazoles involves the conversion of other, more accessible halomethyl derivatives, such as 2-(chloromethyl) or 2-(bromomethyl)thiazoles. This transformation is classically achieved via the Finkelstein reaction.

The Finkelstein reaction is a nucleophilic substitution (SN2) process where a halide is exchanged for another. To produce an alkyl iodide, an alkyl chloride or bromide is treated with a solution of sodium iodide (NaI) in acetone (B3395972). The reaction's success is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not. The precipitation of these sodium salts from the reaction mixture drives the equilibrium toward the formation of the alkyl iodide, often resulting in high yields.

For the synthesis of 4-tert-butyl-2-(iodomethyl)-1,3-thiazole, the precursor 4-tert-butyl-2-(chloromethyl)-1,3-thiazole (B1439964) would be dissolved in acetone and treated with an excess of sodium iodide. The iodide ion acts as the nucleophile, displacing the chloride ion from the primary carbon in a classic SN2 mechanism. The insoluble NaCl precipitates, and the desired iodomethyl product can be isolated from the solution after workup. This method is particularly effective for primary halides and avoids the use of harsh reagents.

| Feature | Description |

| Reaction Name | Finkelstein Reaction |

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) |

| Substrate | 2-(Chloromethyl)thiazole or 2-(Bromomethyl)thiazole |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Acetone |

| Driving Force | Precipitation of insoluble NaCl or NaBr |

| Advantages | High yield, mild conditions, applicable to primary halides |

Sustainable and Green Chemistry Approaches in Thiazole Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. The synthesis of thiazole derivatives has benefited from the application of green chemistry principles, including the use of recoverable catalysts and eco-friendly solvents.

Catalytic Methods and Application of Magnetically Recoverable Catalysts

To minimize waste and improve efficiency, significant research has focused on developing recoverable and reusable catalysts for thiazole synthesis. Among the most promising are magnetically recoverable nanocatalysts. benthamdirect.comtandfonline.com These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄ or γ-Fe₂O₃), coated with a protective shell of silica (B1680970) (SiO₂). rsc.orgtandfonline.com This core-shell structure is then functionalized with a catalytically active species, such as a copper complex, which facilitates the thiazole-forming reaction. tandfonline.com

The primary advantage of these materials is their ease of separation. After the reaction is complete, the catalyst can be quickly and efficiently removed from the reaction mixture using a simple external magnet. benthamdirect.com This eliminates the need for tedious filtration or chromatographic separation, reduces solvent waste, and allows the catalyst to be recycled for multiple reaction cycles with minimal loss of activity. tandfonline.comrsc.org These catalysts have been successfully applied to multicomponent reactions, such as the Hantzsch thiazole synthesis, providing a green and sustainable route to a wide range of thiazole derivatives. rsc.org

| Catalyst Example | Core Material | Active Species | Key Advantages |

| Fe₃O₄@SiO₂@Phen@Cu(II) | Fe₃O₄ (Magnetite) | Copper (II) | High yield, short reaction times, reusable up to 4 cycles. tandfonline.com |

| Fe₃O₄/SO₃H@zeolite-Y | Fe₃O₄ (Magnetite) | Sulfonic Acid | Recyclable acidic catalyst for condensation reactions. tandfonline.com |

| γ-Fe₂O₃ Nanoparticles | γ-Fe₂O₃ (Maghemite) | Iron Oxide | Simple catalyst, reusable for at least 4 cycles. tandfonline.com |

Use of Deep Eutectic Solvents and Other Eco-Friendly Reaction Media

The replacement of volatile and often toxic organic solvents is a central goal of green chemistry. Deep Eutectic Solvents (DES) have emerged as a highly attractive alternative for thiazole synthesis. nih.gov A DES is a mixture of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) which, at a particular molar ratio, form a eutectic with a melting point far lower than the individual components. rsc.org

Advanced Characterization and Structural Elucidation of 4 Tert Butyl 2 Iodomethyl 1,3 Thiazole and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its connectivity, functional groups, and electronic environment can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a molecule. For 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of its distinct structural motifs.

In the ¹H NMR spectrum, the tert-butyl group is expected to exhibit a sharp singlet, typically in the upfield region around δ 1.3 ppm, corresponding to the nine equivalent protons. The iodomethyl (CH₂I) group's protons would likely appear as a singlet further downfield, estimated around δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent iodine atom and the thiazole (B1198619) ring. The single proton on the thiazole ring (at position 5) is anticipated to resonate as a singlet in the aromatic region, typically around δ 7.0-7.5 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon of the iodomethyl group is expected at a high field for a methylene (B1212753) group, around δ 5-10 ppm, due to the heavy atom effect of iodine. The quaternary and methyl carbons of the tert-butyl group would appear around δ 30-35 ppm and δ 170 ppm, respectively. The three carbons of the thiazole ring are expected to have distinct chemical shifts: C2 (bearing the iodomethyl group) around δ 160-165 ppm, C4 (bearing the tert-butyl group) around δ 165-170 ppm, and C5 around δ 115-120 ppm.

Two-dimensional (2D-NMR) techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be employed to correlate the ¹H and ¹³C signals, confirming the direct attachment of the thiazole proton to its corresponding carbon.

Table 1: Predicted NMR Spectroscopic Data for 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ~1.3 | Singlet | 9H | -C(CH₃)₃ |

| Protons | ~4.6 | Singlet | 2H | -CH₂I |

| Protons | ~7.2 | Singlet | 1H | Thiazole C5-H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Carbon | ~5 | -CH₂I | ||

| Carbon | ~32 | -C (CH₃)₃ | ||

| Carbon | ~34 | -C(C H₃)₃ | ||

| Carbon | ~118 | Thiazole C5 | ||

| Carbon | ~162 | Thiazole C2 | ||

| Carbon | ~168 | Thiazole C4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. nih.govmdpi.com

For 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole, the FT-IR spectrum is expected to show characteristic absorption bands. Aliphatic C-H stretching vibrations from the tert-butyl and iodomethyl groups would appear in the 2850-3000 cm⁻¹ region. tsijournals.com The aromatic C-H stretch of the thiazole ring proton is expected around 3100 cm⁻¹. The spectrum would also feature key vibrations from the thiazole ring, including C=N and C=C stretching in the 1500-1650 cm⁻¹ range. nih.govtsijournals.com The C-S stretching vibration, characteristic of the thiazole heterocycle, typically appears in the fingerprint region, around 600-800 cm⁻¹. tsijournals.com A weak but important band for the C-I stretch is anticipated at a low frequency, typically around 500-600 cm⁻¹.

Raman spectroscopy would serve as a complementary technique, being particularly sensitive to the non-polar C-S and C-I bonds, which may show weak absorption in the IR spectrum.

Table 2: Predicted Vibrational Frequencies for 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Thiazole C-H | ~3100 |

| C-H Stretch (Aliphatic) | -C(CH₃)₃, -CH₂I | 2850-3000 |

| C=N Stretch | Thiazole Ring | 1600-1650 |

| C=C Stretch | Thiazole Ring | 1500-1550 |

| C-S Stretch | Thiazole Ring | 600-800 |

| C-I Stretch | -CH₂I | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like thiazole derivatives exhibit characteristic absorption bands in the UV region. rsc.org For 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-electron system of the thiazole ring. Typically, thiazoles show strong absorption bands in the range of 230-270 nm. The specific substitution pattern on the ring influences the exact wavelength of maximum absorbance (λmax).

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through analysis of its fragmentation patterns. rsc.orgresearchgate.net

For 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole (molecular formula: C₈H₁₂INS), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion ([M]⁺), which is calculated to be 296.9786 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern would provide valuable structural clues. Characteristic fragmentation pathways for thiazoles often involve the cleavage of the ring. researchgate.netsapub.org For this specific compound, initial fragmentation would likely involve the loss of the iodine atom ([M-I]⁺) due to the relative weakness of the C-I bond, leading to a significant peak at m/z 169. Another prominent fragmentation would be the loss of a methyl radical ([M-CH₃]⁺) from the tert-butyl group to form a stable tertiary carbocation. Further fragmentation could involve the loss of the entire tert-butyl group or cleavage of the thiazole ring itself. researchgate.net

Table 3: Predicted Mass Spectrometry Data for 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole

| m/z (Predicted) | Ion Formula | Identity |

| 297 | [C₈H₁₂INS]⁺ | Molecular Ion [M]⁺ |

| 282 | [C₇H₉INS]⁺ | [M - CH₃]⁺ |

| 170 | [C₈H₁₂NS]⁺ | [M - I]⁺ |

| 169 | [C₈H₁₁NS]⁺ | [M - HI]⁺ or [M-I-H]⁺ |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

While spectroscopic methods provide data on connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles for 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole. nih.gov

The resulting crystal structure would confirm the planarity of the thiazole ring and reveal the precise orientation of the tert-butyl and iodomethyl substituents relative to the ring. Furthermore, analysis of the crystal packing would elucidate any significant intermolecular interactions, such as hydrogen bonds or halogen bonds involving the iodine atom, which govern the solid-state architecture.

Table 4: Hypothetical X-ray Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths (Å) | e.g., C-I, C-S, C-N, C-C |

| Bond Angles (°) | e.g., S-C2-N, C4-C5-S |

| Torsion Angles (°) | Conformation of substituents |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. researchgate.netvelp.com For a synthesized sample of 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur would be compared against the calculated theoretical values based on its empirical formula, C₈H₁₂INS. A close agreement between the experimental and theoretical values serves to validate the empirical formula and indicates the purity of the sample.

Table 5: Calculated Elemental Composition for C₈H₁₂INS

| Element | Symbol | Atomic Mass | Theoretical Mass % |

| Carbon | C | 12.01 | 32.33% |

| Hydrogen | H | 1.01 | 4.07% |

| Iodine | I | 126.90 | 42.72% |

| Nitrogen | N | 14.01 | 4.71% |

| Sulfur | S | 32.07 | 10.80% |

While extensive research exists on the computational analysis of other thiazole derivatives and compounds containing tert-butyl groups, applying these findings to the subject compound would be speculative and would not adhere to the required scientific accuracy. The methodologies outlined in the prompt—such as geometry optimization, HOMO-LUMO analysis, vibrational frequency calculations, NMR chemical shift prediction, and excited state analysis—are standard in computational chemistry. However, the specific results of these calculations are unique to each individual molecule.

Without access to published research data specifically for 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole, it is not possible to generate the detailed, scientifically accurate article as requested. The creation of data tables and detailed research findings would require fabricating information, which is contrary to the principles of scientific integrity.

Therefore, the article focusing on the computational chemistry and theoretical studies of 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole cannot be generated at this time.

Computational Chemistry and Theoretical Studies on 4 Tert Butyl 2 Iodomethyl 1,3 Thiazole

Quantum Chemical Descriptors for Reactivity Prediction

Hardness and Softness Parameters

In line with the lack of other computational data, there is no available information on the chemical hardness and softness of 4-tert-butyl-2-(iodomethyl)-1,3-thiazole. These parameters, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to Pearson's Hard and Soft Acids and Bases (HSAB) theory. Chemical hardness indicates a molecule's resistance to changes in its electron distribution, while softness signifies the opposite. Calculating these values would help in predicting the stability and reactivity patterns of 4-tert-butyl-2-(iodomethyl)-1,3-thiazole in various chemical environments.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

No molecular dynamics (MD) simulation studies for 4-tert-butyl-2-(iodomethyl)-1,3-thiazole have been published. MD simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For this particular compound, such simulations would reveal its conformational flexibility, showing how the tert-butyl and iodomethyl groups move and interact with the thiazole (B1198619) ring. Furthermore, MD simulations could elucidate the nature and strength of its intermolecular interactions, which are fundamental to understanding its behavior in condensed phases and its potential to interact with other molecules. Without these simulations, the dynamic behavior and interaction profile of 4-tert-butyl-2-(iodomethyl)-1,3-thiazole at the atomic level remain speculative.

Synthetic Transformations and Derivatization Reactions of 4 Tert Butyl 2 Iodomethyl 1,3 Thiazole

Chemical Modifications at the Iodomethyl Group

The iodomethyl substituent is a versatile functional handle, enabling a wide array of synthetic modifications through the displacement of the iodide ion. This reactivity allows for the introduction of diverse chemical moieties, significantly expanding the molecular complexity and potential applications of the parent compound.

The primary mode of reaction at the iodomethyl group is the SN2 nucleophilic displacement. The carbon-iodine bond is readily cleaved upon attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Halomethyl groups on thiazole (B1198619) rings are recognized as effective alkylating agents, with the reactivity order being I > Br > Cl ktu.edu.

This allows for the facile introduction of various functional groups, including:

Amines: Reaction with primary or secondary amines yields the corresponding substituted aminomethylthiazoles.

Thiols: Thiolates react efficiently to form thioethers, linking the thiazole core to sulfur-containing fragments libretexts.org.

Alcohols: While alcohols are weak nucleophiles, their corresponding alkoxides (formed by deprotonation with a suitable base) readily displace the iodide to form ethers.

Carboxylates: Carboxylate salts react to produce ester derivatives.

Nitriles: The use of cyanide salts as nucleophiles provides a straightforward route to introduce a nitrile group, which can serve as a precursor for amines, carboxylic acids, or other functionalities.

Azides: Azide ions react to form azidomethylthiazoles, which are valuable intermediates for the synthesis of amines (via reduction) or triazoles (via cycloaddition reactions).

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Amine | R-NH₂ | 4-tBu-Thiazol-2-yl-CH₂-NH-R | Secondary Amine |

| Thiol | R-SH / Base | 4-tBu-Thiazol-2-yl-CH₂-S-R | Thioether |

| Alcohol | R-OH / Base | 4-tBu-Thiazol-2-yl-CH₂-O-R | Ether |

| Carboxylate | R-COO⁻ Na⁺ | 4-tBu-Thiazol-2-yl-CH₂-O(CO)R | Ester |

| Nitrile | NaCN | 4-tBu-Thiazol-2-yl-CH₂-CN | Nitrile |

The potent electrophilicity of the iodomethyl group makes it an excellent agent for the quaternization of tertiary amines and other nitrogen-containing heterocycles. This reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile. For instance, 4-(chloromethyl)thiazoles have been shown to be versatile alkylating agents for the quaternization of pyridines and picolines ktu.edu. The analogous reaction with the more reactive 2-(iodomethyl) derivative is expected to proceed with high efficiency. The resulting products are quaternary thiazolium salts, which have applications as ionic liquids and catalysts researchgate.net.

Table 2: Formation of Quaternary Thiazolium Salts

| Nitrogen Base | Product Structure | Product Name Example |

|---|---|---|

| Pyridine | 1-((4-(tert-Butyl)-1,3-thiazol-2-yl)methyl)pyridin-1-ium iodide | |

| Triethylamine | N-((4-(tert-Butyl)-1,3-thiazol-2-yl)methyl)-N,N-diethylethan-1-aminium iodide |

The iodomethyl group serves as a key precursor for olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. This transformation allows for the conversion of aldehydes and ketones into alkenes, thereby extending the carbon framework attached to the thiazole ring. The HWE reaction is often preferred over the classical Wittig reaction due to the water-solubility of the phosphate byproduct, which simplifies purification wikipedia.org.

The synthesis proceeds in two main steps:

Arbuzov Reaction: 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole is reacted with a trialkyl phosphite, such as triethyl phosphite, to form the corresponding diethylphosphonate ester.

Horner-Wadsworth-Emmons Reaction: The phosphonate ester is deprotonated with a strong base (e.g., NaH) to generate a stabilized phosphonate carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, yielding an alkene, typically with a high degree of E-selectivity wikipedia.orgorganic-chemistry.org.

Table 3: Horner-Wadsworth-Emmons Olefination

| Carbonyl Compound | Base | Product Structure | Product Class |

|---|---|---|---|

| Benzaldehyde | NaH | (E)-Styrylthiazole | |

| Acetone (B3395972) | KOtBu | Isopropenylthiazole |

Reactions Involving the 1,3-Thiazole Ring System

While the iodomethyl group is the primary site for nucleophilic attack, the aromatic thiazole ring itself can undergo functionalization, predominantly through electrophilic substitution or metal-catalyzed C-H activation at the C-5 position.

With the C-2 and C-4 positions occupied, the C-5 position is the principal site for electrophilic aromatic substitution wikipedia.org. The reactivity at this position allows for the introduction of various substituents directly onto the heterocyclic core.

Halogenation: The C-5 position can be halogenated using standard electrophilic halogenating agents. For example, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent.

Acylation: Friedel-Crafts acylation can introduce an acyl group at the C-5 position. This typically requires an acyl halide or anhydride and a Lewis acid catalyst. However, care must be taken as the thiazole ring can be sensitive to strong Lewis acids.

Table 4: Electrophilic Substitution at the C-5 Position

| Reaction Type | Reagent | Product Structure | Product Name Example |

|---|---|---|---|

| Bromination | NBS | 5-Bromo-4-(tert-butyl)-2-(iodomethyl)-1,3-thiazole |

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, enable the direct functionalization of C-H bonds. For thiazole derivatives, direct C-H arylation is a powerful tool for forming carbon-carbon bonds at the C-5 position chemrxiv.orgchemrxiv.org. This approach avoids the need for pre-functionalization (e.g., halogenation) of the thiazole ring, making it an atom-economical strategy.

The reaction typically involves a palladium or nickel catalyst, a suitable ligand, a base, and an aryl or heteroaryl halide as the coupling partner. These conditions facilitate the activation of the C5-H bond and subsequent coupling to form the 5-aryl or 5-heteroaryl derivative chemrxiv.orgscispace.com.

Table 5: Direct C-H Arylation at the C-5 Position

| Aryl Halide | Catalyst System | Product Structure | Product Name Example |

|---|---|---|---|

| Iodobenzene | Pd(OAc)₂ / P(tBu)₃ | 4-(tert-Butyl)-2-(iodomethyl)-5-phenyl-1,3-thiazole | |

| 2-Bromothiophene | NiCl₂(dppp) | 4-(tert-Butyl)-2-(iodomethyl)-5-(thiophen-2-yl)-1,3-thiazole |

Cycloaddition Reactions (e.g., Diels-Alder)

The thiazole nucleus, due to its aromatic character, generally exhibits low reactivity as a diene in Diels-Alder reactions. High temperatures are often required for cycloadditions to occur, which can lead to subsequent rearrangement or extrusion of sulfur, ultimately yielding pyridine derivatives. While [3+2] cycloaddition reactions involving thiazolium ylides are known, these typically involve the thiazole ring itself participating in the cycloaddition.

There is a lack of specific literature detailing the participation of the 4-tert-butyl-2-(iodomethyl)-1,3-thiazole side chain in cycloaddition reactions. The iodomethyl group is primarily a leaving group and is not typically involved as a diene or dienophile in Diels-Alder reactions. It is conceivable that the thiazole could be functionalized to incorporate a diene or dienophile moiety, which could then undergo cycloaddition, but this would represent a multi-step synthetic sequence rather than a direct reaction of the parent compound.

| Reaction Type | Reactant | Conditions | Product | Yield (%) | Reference |

| Diels-Alder | 2-(Dimethylamino)thiazole | Dimethyl acetylenedicarboxylate (DMAD) | Pyridine derivative | Not specified | General Thiazole Chemistry |

This table represents a general reaction of a thiazole derivative and not specifically 4-tert-butyl-2-(iodomethyl)-1,3-thiazole.

Strategies for Stereoselective Derivatization

The stereoselective derivatization of 4-tert-butyl-2-(iodomethyl)-1,3-thiazole would most likely involve reactions at the methylene (B1212753) group bearing the iodine atom. The introduction of a chiral center could be achieved through nucleophilic substitution of the iodide with a chiral nucleophile or by employing a chiral auxiliary.

For instance, the reaction of 2-(halomethyl)thiazole derivatives with chiral amines or alkoxides could lead to the formation of diastereomeric products that could potentially be separated. Another approach could involve the deprotonation of the methylene group followed by reaction with a chiral electrophile, although the acidity of these protons would be a critical factor.

Despite these theoretical possibilities, specific and detailed research findings outlining successful strategies for the stereoselective derivatization of 4-tert-butyl-2-(iodomethyl)-1,3-thiazole are not readily found in published scientific literature. Research in this area would be necessary to establish viable synthetic protocols and to determine the stereochemical outcomes of such reactions.

| Derivatization Strategy | Reagent | Potential Chiral Moiety | Expected Product Type | Stereoselectivity | Reference |

| Nucleophilic Substitution | Chiral Amine | Amino acid derivative | Chiral 2-(aminomethyl)thiazole | Dependent on substrate and nucleophile | Hypothetical |

| Nucleophilic Substitution | Chiral Alkoxide | Chiral alcohol | Chiral 2-(alkoxymethyl)thiazole | Dependent on substrate and nucleophile | Hypothetical |

| Alkylation of Enolate | Chiral Electrophile | Chiral alkyl halide | Chiral α-substituted thiazole derivative | Dependent on enolate formation and electrophile | Hypothetical |

This table presents hypothetical strategies for stereoselective derivatization, as specific examples for the target compound are not available.

Q & A

(Basic Research Question)

Methodological Answer:

Synthetic optimization requires careful control of reaction conditions and purification strategies. Key steps include:

- Halogenation: Introduce iodomethyl groups via nucleophilic substitution. For example, substituting bromine in 2-(bromomethyl)-1,3-thiazole (C₄H₄BrNS) with iodine using NaI in acetone under reflux .

- Steric Considerations: The tert-butyl group may hinder reactivity. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .

- Purification: Column chromatography with silica gel (cyclohexane/ethyl acetate gradients) and addition of 0.2% triethylamine minimizes byproducts and improves resolution .

- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., excess NaI for complete substitution) .

What spectroscopic techniques are essential for characterizing 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole?

(Basic Research Question)

Methodological Answer:

Structural validation requires multi-modal analysis:

- NMR Spectroscopy:

- IR Spectroscopy: Detect C-I stretching at ~500 cm⁻¹ and thiazole ring vibrations (C=N/C-S) near 1600 cm⁻¹ .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl or iodide groups) .

How do structural modifications at the 2- and 4-positions of the thiazole ring influence biological activity?

(Advanced Research Question)

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- 2-Position (Iodomethyl Group):

- 4-Position (Tert-Butyl Group):

- Validation: Compare IC₅₀ values in cytotoxicity assays (e.g., HT-29 colon cancer cells) and assess immune modulation (e.g., interleukin-10 levels) .

What are the methodological challenges in assessing the anticancer mechanisms of thiazole derivatives?

(Advanced Research Question)

Methodological Answer:

Mechanistic studies require integrating in vitro and in silico approaches:

- Apoptosis/Necrosis Differentiation: Use flow cytometry with Annexin V/PI staining to quantify cell death pathways in Jurkat or HT-29 cells .

- Target Identification: Perform kinase inhibition assays or thermal shift assays (TSA) to identify protein targets .

- Data Contradictions: Address discrepancies (e.g., variable IC₅₀ values across cell lines) by standardizing assay conditions (e.g., serum concentration, incubation time) .

- Metabolic Stability: Evaluate hepatic microsome stability to predict in vivo efficacy .

How can computational methods like molecular docking aid in designing thiazole-based therapeutics?

(Advanced Research Question)

Methodological Answer:

Computational strategies streamline drug design:

- Docking Workflow:

- Receptor Preparation: Retrieve crystal structures (e.g., EGFR kinase, PDB ID: 1M17) and optimize protonation states using tools like AutoDock .

- Ligand Flexibility: Account for thiazole ring conformers and tert-butyl rotamers during docking simulations .

- Interaction Analysis: Prioritize compounds with hydrogen bonds to key residues (e.g., Met793 in EGFR) and hydrophobic contacts with tert-butyl/iodomethyl groups .

- Validation: Cross-check docking scores with experimental IC₅₀ values to refine scoring functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.